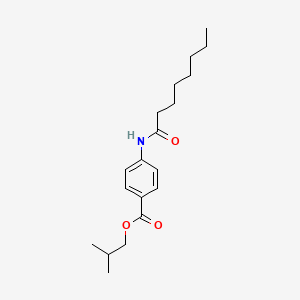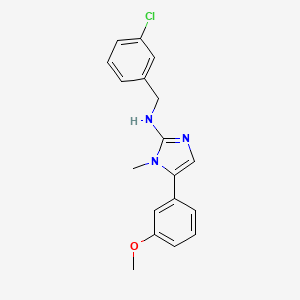
2-Methylpropyl 4-(octanoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 4-(octanoylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to an octanoylamino group and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-(octanoylamino)benzoate can be achieved through a multi-step process involving the following key steps:
Formation of 4-(octanoylamino)benzoic acid: This can be synthesized by reacting 4-aminobenzoic acid with octanoyl chloride in the presence of a base such as pyridine.
Esterification: The 4-(octanoylamino)benzoic acid is then esterified with 2-methylpropanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would typically include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 4-(octanoylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 4-(octanoylamino)benzoic acid and 2-methylpropanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Hydrolysis: 4-(octanoylamino)benzoic acid and 2-methylpropanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted benzoate derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 4-(octanoylamino)benzoate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Disrupting cell membranes: Leading to antimicrobial effects.
Inhibiting specific biochemical reactions: Resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(octanoylamino)benzoic acid: Shares the octanoylamino and benzoate groups but lacks the 2-methylpropyl group.
2-Methylpropyl benzoate: Contains the 2-methylpropyl and benzoate groups but lacks the octanoylamino group.
Octanoyl chloride: Used in the synthesis of the compound but lacks the benzoate and 2-methylpropyl groups.
Uniqueness
2-Methylpropyl 4-(octanoylamino)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C19H29NO3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-methylpropyl 4-(octanoylamino)benzoate |
InChI |
InChI=1S/C19H29NO3/c1-4-5-6-7-8-9-18(21)20-17-12-10-16(11-13-17)19(22)23-14-15(2)3/h10-13,15H,4-9,14H2,1-3H3,(H,20,21) |
InChI Key |
MWSDYYXEOIRAFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-diiodo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11564883.png)
![{4-bromo-2-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11564885.png)
![5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11564891.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11564894.png)
![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11564895.png)
![6-[(2Z)-2-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11564902.png)
![4-hydroxy-7-(3-methoxyphenyl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11564903.png)
![2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11564910.png)
![N'-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11564911.png)
![2-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]carbamoyl}benzoic acid](/img/structure/B11564912.png)
![4-[(E)-[(4-Iodophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11564915.png)
![1-(6-methylpyridin-2-yl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11564919.png)
![1-benzyl-7-(2-cyclohexylethyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11564920.png)

